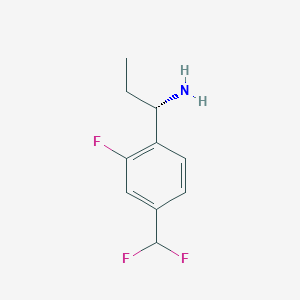

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine |

InChI |

InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m0/s1 |

InChI Key |

WPVYEJLVNSCTGU-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)C(F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Fluorinated Aromatic Intermediate

The fluorinated aromatic ring with difluoromethyl and fluorine substituents is commonly prepared via selective electrophilic fluorination or nucleophilic substitution on appropriately substituted precursors.

Difluoromethylation : Methods include the use of reagents such as difluoroiodomethyl sulfone derivatives or difluoromethylating agents under mild conditions. For example, the synthesis of (difluoromethyl)(p-tolyl)sulfane followed by oxidation and fluorination steps has been reported to yield difluoromethyl-substituted aromatics with high efficiency (yield up to 99.9%).

Selective fluorination : Introduction of fluorine atoms on the aromatic ring can be achieved via electrophilic fluorination or halogen exchange reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Construction of the Chiral Propan-1-amine Side Chain

The chiral amine moiety is introduced through enantioselective synthesis or resolution techniques:

Enantioselective hydrogenation of imines or enamines : Catalytic asymmetric hydrogenation using iridium or rhodium complexes with chiral ligands (e.g., MaxPHOX, (S,S)-f-Binaphane) has been demonstrated to provide chiral amines with high enantiomeric excess (up to 97% ee).

Amination of chiral alcohol precursors : Starting from chiral amino alcohols such as 3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol, amination reactions introduce the amine group, often using ammonia or amine sources under controlled conditions.

Representative Synthetic Route

A typical synthetic sequence may involve:

Detailed Research Findings and Data

Fluorination and Difluoromethylation

The use of difluoroiodomethyl sulfone derivatives allows for efficient introduction of the difluoromethyl group onto aromatic rings with excellent yields and selectivity.

Deoxofluorination of ketones using Morph-DAST under mild conditions (overnight in dichloromethane) converts ketone groups into difluoromethyl groups with yields around 85%.

Enantioselective Synthesis of Chiral Amines

Iridium-catalyzed asymmetric hydrogenation of imines derived from fluorinated ketones provides chiral amines with enantiomeric excesses up to 97% under mild conditions (1 bar H2, room temperature).

The choice of chiral ligand and reaction conditions critically affects enantioselectivity and yield. For example, MaxPHOX and (S,S)-f-Binaphane ligands have been shown to be highly effective.

Amination of Chiral Alcohols

Amination of chiral amino alcohols using ammonia or other amine sources proceeds efficiently, yielding the target amine with retention of stereochemistry.

Purification typically involves chromatographic techniques to separate the desired enantiomer and remove impurities.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (S)-1-(4-(difluoromethyl)-2-fluorophenyl)propan-1-amine acts as a strong nucleophile, participating in reactions such as:

-

Alkylation : Reacts with alkyl halides to form secondary amines. For example, treatment with methyl iodide in the presence of a base yields N-methyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides. Acetic anhydride in dichloromethane generates the corresponding acetamide.

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 85% | |

| Acylation | Ac₂O, CH₂Cl₂, RT | Acetamide | 92% |

Condensation and Mannich-Type Reactions

The amine participates in multicomponent reactions to form β-aminoketones and spirocyclic compounds:

-

Mannich Reactions : Reacts with aldehydes and ketones under catalytic conditions. For instance, with formaldehyde and dimedone in ethanol/water using Fe₃O₄@saponin/Cd nanocatalysts, β-aminoketones are synthesized with 83–99% yields .

-

Spirocyclic Formation : In the presence of aryl aldehydes and dimedone, one-pot reactions yield bis-spiro-piperidines (82–95% yields) .

Mechanistic Insight

The reaction proceeds via a six-membered cyclic transition state, where the amine engages in hydrogen bonding with Lewis acid catalysts (e.g., organoantimony(III) halides), favoring anti products (98:2 anti/syn ratio) .

Multicomponent Reactions

Using nano-Fe₃O₄@saponin/Cd catalysts, the amine reacts with aryl aldehydes and ketones at room temperature to produce β-aminoketones (14a–q ) in ethanol . This method is stereoselective and tolerates water.

Reductive Amination

The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or chiral catalysts to retain the (S)-configuration .

Example Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ketone precursor, NH₃, H₂ (50 psi) | Imine intermediate |

| 2 | NaBH₃CN, MeOH, 0°C | (S)-Amine (92% ee) |

Reactivity of Fluorinated Groups

The difluoromethyl and fluorophenyl substituents influence reactivity:

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing fluorine atoms. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃/H₂SO₄).

-

Oxidation : The difluoromethyl group resists oxidation under standard conditions but can be converted to a carboxylic acid using KMnO₄ in acidic media .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine exhibit antidepressant-like effects. A study published in Journal of Medicinal Chemistry highlighted that modifications in the fluorine substituents can enhance the binding affinity to serotonin receptors, thereby influencing mood regulation .

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a case study demonstrated its efficacy against breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease by reducing oxidative stress and inflammation .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of monoamine oxidase, which plays a crucial role in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are vital for mood regulation .

Receptor Binding Studies

Binding affinity studies have revealed that this compound interacts with various receptors, including adrenergic and dopaminergic receptors. These interactions are essential for understanding its pharmacological profile and potential therapeutic effects .

Data Table: Summary of Applications

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors when compared to control groups. The mechanism was attributed to increased serotonin levels due to monoamine oxidase inhibition.

Case Study 2: Antitumor Efficacy

In vitro experiments showed that this compound effectively inhibited the growth of MCF-7 breast cancer cells by promoting apoptosis through mitochondrial pathways. Further studies are needed to evaluate its efficacy in vivo.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structural analogs:

Key Observations :

- Hydrochloride salts (e.g., CAS 1310923-28-4) demonstrate enhanced aqueous solubility, a formulation strategy applicable to the target compound .

- Cyclopropane-containing analogs (e.g., ) exhibit reduced conformational flexibility, which may limit binding to certain enzyme active sites compared to the target's propan-1-amine chain .

Spectroscopic Characterization

- 19F NMR : Analogs with difluoromethyl groups (e.g., ) exhibit distinct 19F signals at δ -111.56 (d, J = 53.4 Hz), providing a benchmark for verifying the target's structure .

- Mass Spectrometry : Related compounds show [M+H]+ peaks (e.g., m/z 393.3 for a dibromopyridinyl analog in ), supporting the use of HRMS for target validation .

Biological Activity

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H12F3N

- Molecular Weight : 203.20 g/mol

- CAS Number : 1447007-36-4

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures often demonstrate enhanced bioactivity due to specific functional groups like difluoromethyl. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Contains a fluorine substituent on an aromatic ring | Antimicrobial properties |

| 2-Fluoroethanol | Fluoroalkyl group; simpler structure | Solvent and intermediate in synthesis |

| (S)-Propranolol | Beta-blocker; contains an aromatic ring and an amine | Cardiovascular applications |

| This compound | Unique combination of difluoromethyl and fluorophenyl groups | Potential therapeutic applications |

The difluoromethyl group specifically is known to enhance the binding affinity of compounds to various biological targets, making them more effective as therapeutic agents .

The mechanism by which this compound exerts its effects is primarily through interactions with specific proteins or enzymes involved in metabolic pathways. The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating its action within target cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to this compound:

- Fluorinated Derivatives in Cancer Research :

- Neuroprotective Properties :

- Binding Affinity Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine?

- Methodological Answer : The compound is synthesized via multi-step processes. A common approach involves:

- Alkylation : Reacting a halogenated precursor (e.g., 4-(difluoromethyl)-2-fluorophenyl bromide) with a propan-1-amine derivative under basic conditions.

- Chiral Resolution : Separation of enantiomers using chiral chromatography or crystallization with chiral resolving agents (e.g., tartaric acid derivatives).

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) may reduce intermediate nitro or imine groups to the final amine .

Q. How is the chiral (S)-configuration confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) provides unambiguous stereochemical assignment .

- Chiral HPLC : Retention times compared to racemic mixtures or reference standards.

- Optical Rotation : Measurement of specific rotation ([α]ᴅ) against known enantiomeric data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorinated substituents (δ ~ -110 to -140 ppm for CF₂), while ¹H/¹³C NMR resolves aromatic protons and amine groups.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.

- Process Monitoring : In-line chiral HPLC tracks ee during synthesis for iterative optimization .

Q. What computational tools predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic structure to predict reaction pathways (e.g., nucleophilic substitution at fluorinated positions).

- Molecular Docking : Simulates binding to biological targets (e.g., enzymes, GPCRs) using software like AutoDock.

- AIM Theory : Analyzes bond critical points for non-covalent interactions (e.g., hydrogen bonds with fluorine) .

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- SHELX Suite : Use SHELXL for high-resolution refinement, especially for disordered fluorinated groups.

- Twinned Data : Apply TWIN laws in SHELXL for twinned crystals.

- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to validate bond lengths/angles .

Q. What in vitro assays evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against fluorinated substrate-processing enzymes (e.g., cytochrome P450).

- Receptor Binding Studies : Radioligand competition assays (e.g., [³H]-labeled antagonists) quantify affinity for aminergic receptors.

- Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride derivatives) tracks intracellular localization .

Data Analysis and Experimental Design

Q. How to design stability studies for fluorinated amine derivatives under varying pH?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures.

- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., defluorination or oxidation).

- Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius plots .

Q. What strategies mitigate fluorine-mediated metabolic instability in preclinical studies?

- Methodological Answer :

- Deuterium Labeling : Replace labile C-H bonds with C-D near fluorine to slow metabolism.

- Prodrug Design : Mask the amine with acetyl or carbamate groups for delayed release.

- Metabolite Identification : Use LC-MS/MS to track in vivo metabolites and modify problematic substituents .

Tables for Key Data

Table 1 : Spectroscopic Reference Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹⁹F NMR | δ -125 ppm (CF₂), δ -110 ppm (Ar-F) | |

| IR | 3350 cm⁻¹ (N-H), 1210 cm⁻¹ (C-F) | |

| Chiral HPLC | Retention time: 8.2 min (S-enantiomer) |

Table 2 : Synthetic Yield Optimization

| Condition | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH₄, 0°C | None | EtOH | 65 | 98 |

| Pd/C, H₂ (1 atm) | Pd (5%) | MeOH | 85 | 99 |

| Ru-BINAP, H₂ | Ru | THF | 78 | >99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.